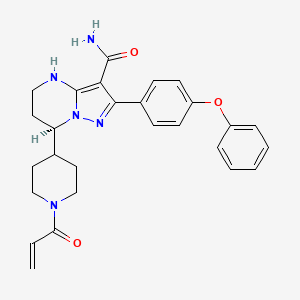
(R)-Zanubrutinib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-Zanubrutinib is a useful research compound. Its molecular formula is C27H29N5O3 and its molecular weight is 471.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(R)-Zanubrutinib, a next-generation Bruton tyrosine kinase (BTK) inhibitor, has emerged as a significant therapeutic option for various B-cell malignancies. This article explores its biological activity, efficacy, safety profile, and the underlying mechanisms that contribute to its clinical benefits.
Overview of this compound
Zanubrutinib (formerly BGB-3111) is designed to selectively inhibit BTK while minimizing off-target effects, which are common with earlier BTK inhibitors like ibrutinib. Its development focused on enhancing specificity and pharmacokinetic properties, resulting in improved bioavailability and sustained BTK occupancy in target tissues .
Zanubrutinib irreversibly binds to BTK, leading to the inhibition of B-cell receptor signaling pathways critical for the survival and proliferation of malignant B cells. This selective inhibition is crucial for reducing adverse effects associated with off-target kinase inhibition seen in other therapies .
Key Findings from Clinical Trials
-
Mantle Cell Lymphoma (MCL) :
- In a phase II study involving patients with relapsed or refractory MCL, zanubrutinib demonstrated an overall response rate (ORR) of 68.2% and a complete response (CR) rate of 25.8% after a median follow-up of 15.7 months .
- The durability of response was notable, with a 2-year duration of response (DOR) rate of 72.9% .
-
Chronic Lymphocytic Leukemia (CLL) :
- The ALPINE study compared zanubrutinib directly with ibrutinib in CLL patients. Zanubrutinib showed superior progression-free survival (PFS) rates, with 79% of patients remaining progression-free at two years compared to 67% on ibrutinib .
- Notably, zanubrutinib was particularly effective in patients with high-risk genetic mutations such as del(17p) and TP53 mutations, which are associated with poorer prognoses .
- Marginal Zone Lymphoma (MZL) :
Safety Profile
The safety profile of zanubrutinib is generally favorable compared to older BTK inhibitors:
- Adverse Events : Common grade ≥3 adverse events included neutropenia (11.8%), but serious cardiovascular events were significantly lower than those observed with ibrutinib .
- Long-term Safety : Atrial fibrillation/flutter and hypertension were uncommon, indicating an improved safety margin .
Comparative Efficacy
| Study | Indication | Overall Response Rate (ORR) | Complete Response Rate (CR) | Duration of Response |
|---|---|---|---|---|
| MAGNOLIA | Relapsed/Refractory MZL | 68.2% | 25.8% | 72.9% at 2 years |
| ALPINE | Relapsed/Refractory CLL | Superior to Ibrutinib | Not specified | Higher PFS |
| Phase II Trial | Treatment-naïve CLL/SLL | 86.0% | 8.3% | Not specified |
Propiedades
IUPAC Name |
(7R)-2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOAOAWBMHREKO-JOCHJYFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC(CC1)[C@H]2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














